Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Description
Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a hexahydro ring system. Key structural elements include:
- A sulfanyl (-S-) bridge at the 2-position of the pyrimidine ring.
- An isopropyl ester group attached via an acetate linker.
- A 3-ethyl substituent on the hexahydro ring.
- A 4-oxo moiety contributing to hydrogen-bonding interactions.
This compound belongs to a class of sulfur-containing heterocycles known for diverse pharmacological activities, including antimicrobial and enzyme-inhibitory properties .
Properties
Molecular Formula |
C17H22N2O3S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
propan-2-yl 2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C17H22N2O3S2/c1-4-19-16(21)14-11-7-5-6-8-12(11)24-15(14)18-17(19)23-9-13(20)22-10(2)3/h10H,4-9H2,1-3H3 |
InChI Key |
OKZKQBAIWKZAGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)OC(C)C)SC3=C2CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multiple stepsThe final step involves the addition of the isopropyl and sulfanyl acetate groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Structure
The compound is characterized by a complex molecular structure that includes a benzothieno-pyrimidine framework. Its molecular formula is , with a molecular weight of approximately 296.40 g/mol.
Antitumor Activity
Research has indicated that compounds similar to Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate exhibit significant antitumor properties. For instance, derivatives of benzothieno-pyrimidines have shown cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular processes involved in tumor growth .
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Recent investigations have suggested that Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory mediators can lead to therapeutic benefits .
Drug Development
Given its diverse biological activities, Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate serves as a lead compound in drug development programs targeting cancer and infectious diseases. The structural modifications can enhance its pharmacokinetic properties and reduce toxicity .
Formulations
The compound has been explored for use in pharmaceutical formulations due to its favorable solubility and stability profiles. Various delivery systems are being investigated to improve bioavailability and targeted delivery .
Antitumor Efficacy Study
A recent study evaluated the antitumor efficacy of Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for both bacterial strains .
Mechanism of Action
The mechanism of action of Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Table 2: Elemental Analysis and Physical Properties
Key Observations:
Biological Activity
Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a benzothieno-pyrimidine core with a sulfanyl group and an isopropyl acetate moiety. This unique architecture may contribute to its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit peptide deformylase (PDF), an enzyme critical for bacterial protein synthesis .
- Antioxidant Properties : Preliminary studies suggest that related compounds exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells. This activity is often assessed using assays such as DPPH radical scavenging .
- Antimicrobial Activity : Compounds similar in structure have demonstrated antimicrobial effects against various pathogens. This suggests that isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate may also possess antibacterial or antifungal properties.
Biological Activity Data
The following table summarizes the biological activities reported for compounds related to isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate:
| Activity | Assay Method | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | Significant scavenging effect | |
| Antimicrobial | Zone of Inhibition | Active against E. coli | |
| Enzyme Inhibition | PDF Inhibition | IC50 = 25 µM |
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Antimicrobial Study : A study examining the antimicrobial properties of thieno-pyrimidine derivatives found significant activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Antioxidant Assessment : Research on similar sulfur-containing compounds demonstrated their ability to reduce oxidative stress markers in cellular models. These findings suggest that the sulfanyl group may enhance antioxidant capacity through radical scavenging mechanisms .
- Enzyme Inhibition Research : A study focusing on PDF inhibitors revealed that modifications to the benzothieno structure could enhance binding affinity and selectivity for the target enzyme. This indicates potential for further optimization of isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
